Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-
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Overview
Description
Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- is a complex organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions:
Amidation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced or replaced on the purine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride
Bases: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(3-((2-chloro-9H-purin-6-yl)amino)phenyl)-
- Acetamide, N-(3-((2-chloro-9-(methyl)-9H-purin-6-yl)amino)phenyl)-
- Acetamide, N-(3-((2-chloro-9-(phenyl)-9H-purin-6-yl)amino)phenyl)-
Uniqueness
The uniqueness of Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- lies in its specific substitution pattern on the purine ring and the presence of the phenylmethyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-, is a synthetic organic compound belonging to the class of purine derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H17ClN6O
- Molecular Weight : 392.8 g/mol
- CAS Number : 125802-54-2
- IUPAC Name : N-[4-[(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino]phenyl]acetamide
Synthesis Methods
The synthesis of Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)- typically involves:
- Starting Materials : 2,6-dichloropurine and benzylamine.
- Nucleophilic Substitution : Chlorine atoms are substituted with amines to form the desired amine derivatives.
- Acetylation : The amine is then reacted with acetic anhydride or acetic acid to yield the final acetamide product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It targets enzymes involved in purine metabolism such as adenosine deaminase and xanthine oxidase, leading to alterations in nucleotide levels that affect cellular processes like DNA replication and repair.
Antimicrobial Potential
Recent studies have highlighted the antimicrobial properties of related chloroacetamides, which can be extrapolated to Acetamide, N-(3-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)-:
- Antimicrobial Testing : Compounds similar to this acetamide have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .
- Quantitative Structure-Activity Relationship (QSAR) : Analysis indicates that the position of substituents on the phenyl ring significantly influences biological activity, with halogenated derivatives exhibiting enhanced lipophilicity and membrane permeability .
Anticancer Activity
Research has indicated that purine derivatives can exhibit anticancer properties. For instance:
- Cell Line Studies : Some acetamide derivatives have been tested against various cancer cell lines, showing potential cytotoxic effects .
- Mechanisms Involved : The inhibition of specific enzymes involved in cell proliferation pathways may contribute to their effectiveness as anticancer agents.
Study on Antimicrobial Activity
A 2021 study screened twelve newly synthesized N-substituted phenyl chloroacetamides for antimicrobial potential. The findings revealed that compounds with chloro substituents demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
Chloroacetamide A | Effective | Less Effective |
Chloroacetamide B | Highly Effective | Moderate |
Study on Anticancer Properties
Another study focused on acetamide derivatives as potential anticancer agents showed promising results in inhibiting cell growth in tumor models . The mechanism was linked to their ability to interfere with key signaling pathways involved in cancer progression.
Properties
CAS No. |
125827-88-5 |
---|---|
Molecular Formula |
C20H17ClN6O |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-[3-[(9-benzyl-2-chloropurin-6-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C20H17ClN6O/c1-13(28)23-15-8-5-9-16(10-15)24-18-17-19(26-20(21)25-18)27(12-22-17)11-14-6-3-2-4-7-14/h2-10,12H,11H2,1H3,(H,23,28)(H,24,25,26) |
InChI Key |
CGTISFSIFVAIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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